molecular formula C11H13BrN2O2 B8437335 1-(2-(5-Bromopyridin-2-yloxy)ethyl)pyrrolidin-2-one

1-(2-(5-Bromopyridin-2-yloxy)ethyl)pyrrolidin-2-one

Cat. No.: B8437335
M. Wt: 285.14 g/mol
InChI Key: WCVDRKOQMYKEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5-Bromopyridin-2-yloxy)ethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

1-[2-(5-bromopyridin-2-yl)oxyethyl]pyrrolidin-2-one

InChI

InChI=1S/C11H13BrN2O2/c12-9-3-4-10(13-8-9)16-7-6-14-5-1-2-11(14)15/h3-4,8H,1-2,5-7H2

InChI Key

WCVDRKOQMYKEQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCOC2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.45 g (19 mmol) of 1-(2-hydroxyethyl)-pyrrolidin-2-one and 0.83 g (19 mmol) of sodium hydride (55% in mineral oil) in 10 ml of NMP were stirred at room temperature for 1 h. 3.0 g (12.7 mmol) of 2,5-dibromopyridine were added, and the mixture was heated to 80° C. for 2 h. Water was added, and the mixture was extracted with ethyl acetate. The combined organic phases were dried and concentrated. The remaining oil was taken up in 200 ml of tert-butyl methyl ether and treated with a solution of hydrogen chloride in diethyl ether. The resulting greasy solid was isolated by decantation of the solvent and treated with a 25% aqueous sodium hydroxide solution. The product was extracted with ethyl acetate, and the combined organic phases were dried and concentrated. Yield: 2.75 g.
Quantity
2.45 g
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reactant
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0.83 g
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reactant
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10 mL
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solvent
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3 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

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